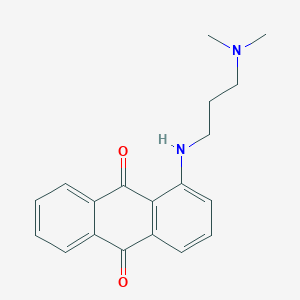
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthraquinone with 3-(dimethylamino)propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
科学的研究の応用
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound of the anthraquinone family, known for its use in dyes and pigments.
1,4-Diaminoanthraquinone: A derivative with applications in redox flow batteries and as a dye intermediate.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Uniqueness
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
98130-01-9 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C19H20N2O2/c1-21(2)12-6-11-20-16-10-5-9-15-17(16)19(23)14-8-4-3-7-13(14)18(15)22/h3-5,7-10,20H,6,11-12H2,1-2H3 |
InChIキー |
AUTAHOOPSKTOHU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


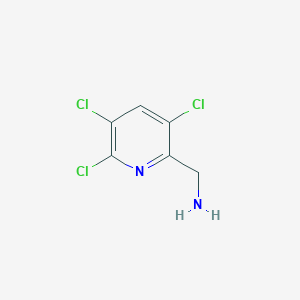
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)

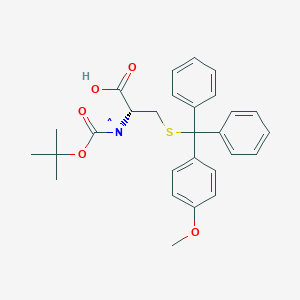
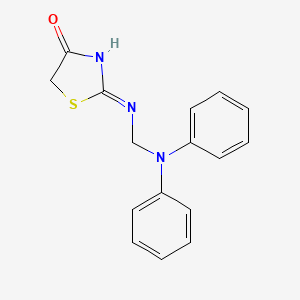
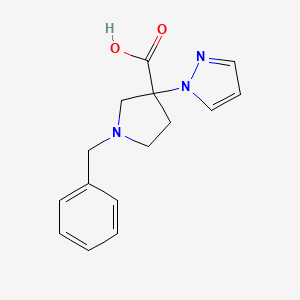
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
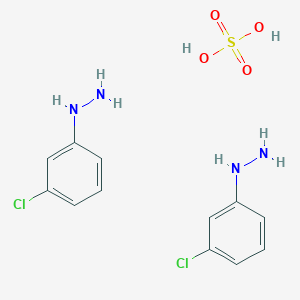
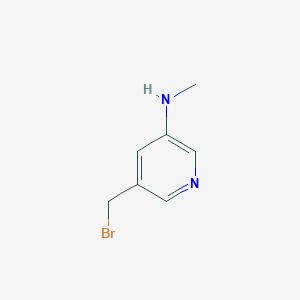
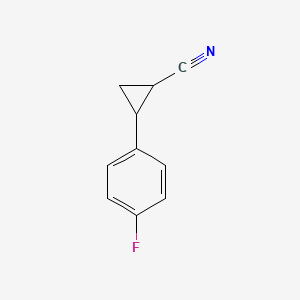
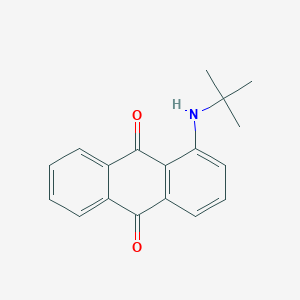
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
